molecular formula C17H19N3O3S B2771450 11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034510-51-3

11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2771450
CAS No.: 2034510-51-3
M. Wt: 345.42
InChI Key: UNIDRYQHQRMHPC-UHFFFAOYSA-N
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Description

11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene is a complex organic compound with a unique structure that combines elements of benzofuran, sulfonyl, and pyrazolo-pyrazine

Properties

IUPAC Name

11-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-4-5-17-12(10-13)6-9-23-17)19-7-8-20-16(11-19)14-2-1-3-15(14)18-20/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIDRYQHQRMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzofuran-5-sulfonyl chloride, which is then reacted with appropriate cyclopenta-pyrazolo-pyrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is unique due to its combination of benzofuran, sulfonyl, and pyrazolo-pyrazine moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 11-(2,3-dihydro-1-benzofuran-5-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a sulfonyl group derived from 2,3-dihydro-1-benzofuran. Its unique configuration suggests potential interactions with various biological targets.

Antioxidant Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models . The antioxidant activity is primarily attributed to the benzofuran moiety's ability to donate electrons.

Anti-inflammatory Effects

Benzofuran compounds have been linked to anti-inflammatory effects through various pathways. Research on related benzofuran compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK . The specific mechanism for the compound remains under investigation, but preliminary data suggest it may exert similar effects.

Antitumor Activity

There is growing evidence that benzofuran derivatives possess antitumor properties. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanisms often involve the modulation of cell cycle progression and apoptosis-related proteins.

Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant reduction in tumor size in xenograft models treated with benzofuran derivativesIn vivo xenograft studies
Study 2Identified the activation of the TLR4/NF-κB pathway as a mechanism for anti-inflammatory effectsNetwork pharmacology analysis followed by Western blot validation
Study 3Showed antioxidant activity comparable to established antioxidants like vitamin CDPPH radical scavenging assay

Comparative Analysis

The biological activity of This compound can be compared with other known benzofuran derivatives:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntitumor Activity
Compound AHighModerateHigh
Compound BModerateHighModerate
Target Compound High (predicted)High (predicted)High (predicted)

While detailed mechanisms for the target compound are still being elucidated, it is hypothesized that its biological activities may stem from its ability to interact with specific receptors or enzymes involved in oxidative stress and inflammation modulation. The presence of the triazatricyclo structure may enhance its binding affinity to biological targets.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the tricyclic core, followed by sulfonation at the benzofuran moiety. Key steps include:

  • Core construction : Cyclization reactions using catalysts like palladium or copper to form the triazatricyclo framework .
  • Sulfonation : Reaction with 2,3-dihydro-1-benzofuran-5-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the molecular structure and stereochemistry be confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) .
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d₆ or CDCl₃) confirm proton environments and sulfonyl group integration. 1^1H-15^15N HMBC identifies nitrogen connectivity .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode validates molecular formula (e.g., C₁₈H₁₇N₃O₃S) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

Contradictions may arise from assay variability (e.g., cell line sensitivity, endpoint measurements). Mitigation strategies include:

  • Orthogonal assays : Combine ATP-based viability assays (CellTiter-Glo) with apoptosis markers (Annexin V/PI) to cross-validate cytotoxicity .
  • Dose-response normalization : Use Hill slopes and EC₅₀ values to compare potency thresholds across studies .
  • Metabolic stability screening : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can SAR studies identify critical functional groups influencing target binding?

  • Systematic substitution : Synthesize analogs with modifications to the sulfonylbenzofuran or triazatricyclo moieties. For example:
ModificationObserved Effect (IC₅₀)Target Affinity
Benzofuran → Naphthofuran2.1 µM → 0.8 µM3.5× improvement
Sulfonyl → CarbonylNo activityLoss of H-bonding
  • Computational docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets). Electrostatic potential maps highlight sulfonyl group’s role in binding .

Q. What computational approaches model interactions with biological targets?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein complexes over 100 ns to assess binding stability (RMSD < 2 Å).
  • QM/MM hybrid methods : Gaussian09 calculates charge distribution at the sulfonyl group to predict H-bond donor/acceptor profiles .
  • Free-energy perturbation (FEP) : Predicts ΔΔG of binding for analog prioritization .

Q. How are solubility and stability challenges addressed in pharmacokinetic studies?

  • Formulation optimization : Use co-solvents (10% DMSO + 5% Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Plasma stability assays : Incubate compound in rat/human plasma (37°C, 24 hr) and monitor degradation via LC-MS. Half-life >4 hr is preferred .
  • Prodrug strategies : Introduce ester or phosphate groups at the sulfonyl moiety to improve bioavailability .

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